molecular formula C15H20N2O4 B7645089 4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one

4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one

Cat. No. B7645089
M. Wt: 292.33 g/mol
InChI Key: NFVBSVAYHXNDDA-UHFFFAOYSA-N
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Description

4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one, also known as DPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, this compound has been studied for its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to reduce the production of inflammatory cytokines in vitro and in vivo. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. For example, this compound has poor solubility in water, which can limit its use in aqueous-based assays. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the study of 4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the evaluation of this compound in animal models of various diseases to determine its potential therapeutic applications. In addition, the use of this compound as a fluorescent probe for imaging applications could be further explored.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives and the evaluation of this compound in animal models of various diseases.

Synthesis Methods

4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one can be synthesized using various methods, including the reaction of 2,3-dimethoxybenzaldehyde with 3-chloropropanoic acid and subsequent reaction with piperazine. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with 3-(4-morpholinyl)propanoic acid and subsequent reaction with piperazine. These methods have been optimized to obtain high yields of this compound with high purity.

properties

IUPAC Name

4-[3-(2,3-dimethoxyphenyl)propanoyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-12-5-3-4-11(15(12)21-2)6-7-14(19)17-9-8-16-13(18)10-17/h3-5H,6-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVBSVAYHXNDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCC(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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